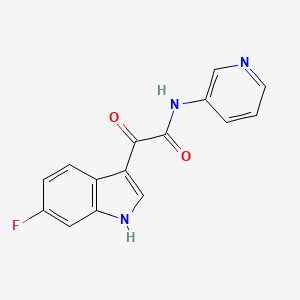
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNBPT, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNBPT is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 414.42 g/mol.
Wirkmechanismus
The mechanism of action of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The neuroprotective properties of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may be attributed to its ability to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease. The anti-inflammatory activity of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may be mediated through its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have reported that 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the aggregation of amyloid-beta peptides. 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, the effects of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potent anti-cancer activity against various cancer cell lines. 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
Several future directions for the research on 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be identified. Firstly, further studies are needed to elucidate the mechanism of action of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which will help in identifying its potential therapeutic applications. Secondly, studies are needed to evaluate the safety and efficacy of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo, as most of the current studies have been conducted in vitro. Thirdly, the development of more efficient synthesis methods for 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may help in increasing its availability for research purposes. Finally, the potential use of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other anti-cancer drugs or therapies should be explored, as this may enhance its anti-cancer activity and reduce its potential side effects.
Wissenschaftliche Forschungsanwendungen
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have reported that 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-11-8-12(2)17(13(3)9-11)22-19(25)15(18(24)21-20(22)26)10-14-6-4-5-7-16(14)23(27)28/h4-10H,1-3H3,(H,21,24,26)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBXEVIJLAZIIU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B4734512.png)
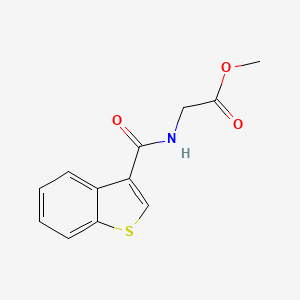
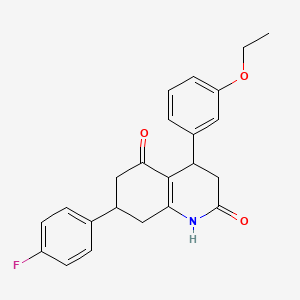
![2-(1-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4734546.png)

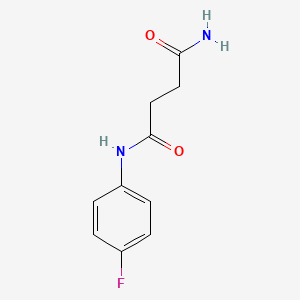
![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
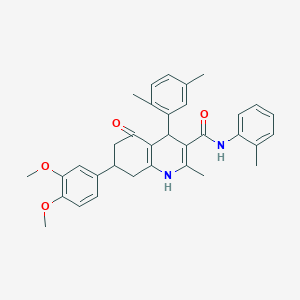
![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)
